An In-depth Technical Guide to 5-Bromothiophene-2-carbonyl chloride: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 5-Bromothiophene-2-carbonyl chloride: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromothiophene-2-carbonyl chloride, a key heterocyclic building block in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, provides explicit experimental protocols for its synthesis and subsequent reactions, and explores its application in the development of novel therapeutics, particularly as an intermediate for kinase inhibitors.
Core Properties of 5-Bromothiophene-2-carbonyl chloride
5-Bromothiophene-2-carbonyl chloride is a reactive acyl chloride derivative of thiophene. The presence of the bromine atom and the acyl chloride group makes it a versatile intermediate for the synthesis of a wide range of more complex molecules. Its fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Weight | 225.49 g/mol |
| Molecular Formula | C₅H₂BrClOS |
| CAS Number | 31555-60-9 |
| IUPAC Name | 5-bromothiophene-2-carbonyl chloride |
| Appearance | Solid, semi-solid, or liquid |
| Melting Point | 36-38 °C |
| Boiling Point | 126 °C at 14 Torr |
Synthesis and Reactivity
The primary route to 5-Bromothiophene-2-carbonyl chloride involves the conversion of its corresponding carboxylic acid. This reactive intermediate is typically used immediately in subsequent reactions due to its sensitivity to moisture.
Experimental Protocol: Synthesis of 5-Bromothiophene-2-carbonyl chloride
This protocol outlines the conversion of 5-Bromothiophene-2-carboxylic acid to 5-Bromothiophene-2-carbonyl chloride using thionyl chloride.
Materials:
-
5-Bromothiophene-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
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Anhydrous Dichloromethane (DCM) or Toluene
-
N,N-dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
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Heating mantle
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5-Bromothiophene-2-carboxylic acid (1.0 equivalent) in anhydrous dichloromethane or toluene.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension.
-
Slowly add an excess of thionyl chloride (SOCl₂) (typically 2-5 equivalents) to the stirred mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 40°C for DCM or 110°C for toluene) and maintain for 1-3 hours, or until the evolution of gas (HCl and SO₂) ceases and all the solid has dissolved.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 5-Bromothiophene-2-carbonyl chloride is typically obtained as an oil or low-melting solid and is used directly in the next synthetic step without further purification.
Synthesis of 5-Bromothiophene-2-carbonyl chloride.
Reactivity and Common Transformations: Amide Bond Formation
A primary application of 5-Bromothiophene-2-carbonyl chloride is in the formation of amide bonds through reaction with primary or secondary amines. This reaction is fundamental in the synthesis of a vast array of biologically active molecules.
Experimental Protocol: Synthesis of N-Aryl-5-bromothiophene-2-carboxamides
This protocol details the reaction of 5-Bromothiophene-2-carbonyl chloride with an aniline derivative to form an N-aryl amide.
Materials:
-
5-Bromothiophene-2-carbonyl chloride (freshly prepared)
-
Substituted Aniline (1.0 equivalent)
-
Triethylamine (Et₃N) or Pyridine (as a base, 1.1-1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the substituted aniline (1.0 equivalent) and triethylamine (1.1-1.5 equivalents) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Dissolve the freshly prepared 5-Bromothiophene-2-carbonyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane.
-
Slowly add the solution of 5-Bromothiophene-2-carbonyl chloride dropwise to the stirred amine solution in the ice bath.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, followed by a dilute solution of hydrochloric acid (e.g., 1M HCl) to remove excess amine and triethylamine hydrochloride.
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide.
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The crude product can be purified by recrystallization or column chromatography on silica gel.
General workflow for amide bond formation.
Applications in Drug Discovery and Medicinal Chemistry
The thiophene scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. 5-Bromothiophene-2-carbonyl chloride serves as a valuable starting material for the synthesis of thiophene-containing compounds with a wide range of biological activities.
Intermediate for Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in many diseases, including cancer.[1] The development of small molecule kinase inhibitors is a major focus of modern drug discovery. Thiophene-based compounds have been successfully developed as inhibitors of various kinases.[2][3] The 5-bromo-substituent on the thiophene ring can serve as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the synthesis of diverse libraries of potential kinase inhibitors.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling Pathway
A key target for many kinase inhibitors in cancer therapy is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a pivotal role in angiogenesis (the formation of new blood vessels).[4][5][6][7][8] Inhibition of the VEGFR-2 signaling cascade can block tumor growth and metastasis. The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway, a common target for thiophene-based kinase inhibitors.
Simplified VEGFR-2 Signaling Pathway.
Precursor for Other Bioactive Molecules
Beyond kinase inhibitors, derivatives of 5-Bromothiophene-2-carboxylic acid have been synthesized and evaluated for other therapeutic applications. For instance, novel thiophene-based compounds derived from this starting material have shown promising spasmolytic (antispasmodic) activity.[9] Additionally, the closely related 5-chlorothiophene-2-carbonyl chloride is a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban.[1][10][11][12][13] This highlights the versatility of halogenated thiophene-2-carbonyl chlorides in the synthesis of diverse and important pharmaceuticals.
Conclusion
5-Bromothiophene-2-carbonyl chloride is a highly valuable and versatile chemical intermediate with a significant role in the fields of organic synthesis and medicinal chemistry. Its molecular weight of 225.49 g/mol and its reactive nature make it an ideal building block for the construction of complex molecular architectures. The straightforward synthesis from its corresponding carboxylic acid and its facile reaction with amines to form stable amide bonds are key features that contribute to its widespread use. For researchers and professionals in drug development, 5-Bromothiophene-2-carbonyl chloride offers a reliable and adaptable platform for the synthesis of novel therapeutic agents, particularly in the pursuit of new kinase inhibitors and other bioactive compounds.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Design and synthesis of disubstituted thiophene and thiazole based inhibitors of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
